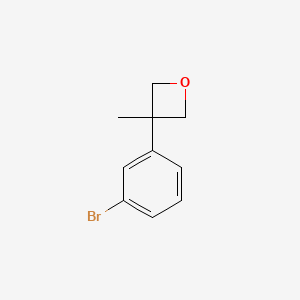
3-(3-Bromophenyl)-3-methyloxetane
Descripción general
Descripción
Compounds with a structure similar to “3-(3-Bromophenyl)-3-methyloxetane” belong to a class of organic compounds known as aromatic ethers . These are aromatic compounds containing an ether group - an oxygen atom connected to two alkyl or aryl groups - substituted with a bromophenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds is typically analyzed using techniques like X-ray crystallography . Density Functional Theory (DFT) studies are also common for understanding the electronic structure .Chemical Reactions Analysis
The chemical reactions of similar compounds can involve various transformations, such as C-C bond formation via Suzuki cross-coupling or borylation via the Miyaura reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(3-Bromophenyl)-3-methyloxetane” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Aplicaciones Científicas De Investigación
1. Application in Natural Product Synthesis
- Summary of Application : The compound 3-(3-Bromophenyl)-7-acetoxycoumarin, which shares a similar structure with the requested compound, is used in natural product synthesis . It serves as an excellent starting material for more complex natural products .
- Methods of Application : The compound is synthesized efficiently, bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .
- Results or Outcomes : The bromine at position 3 of the phenyl substituent can be altered by several different reactions, e.g., by Suzuki cross coupling for C-C bond formation, via the Miyaura reaction for borylation, or through catalytic C-N cross-coupling, such as the Ullman reaction or Buchwald–Hartwig reaction . The acetoxy group at position 7 can be deprotected into a hydroxyl group, which can also be further altered by several different reactions, e.g., esterification .
2. Application in Antibacterial Drugs
- Summary of Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, which shares a similar structure with the requested compound, have been used as antibacterial drugs for decades .
- Methods of Application : The compound is synthesized by the amidation reaction . Its structure is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
- Results or Outcomes : The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .
3. Application in Natural Product Synthesis
- Summary of Application : The compound 3-phenylcoumarin bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group, is used in natural product synthesis . It serves as an excellent starting material for more complex natural products .
- Methods of Application : The compound is synthesized efficiently, bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .
- Results or Outcomes : The bromine at position 3 of the phenyl substituent can be altered by several different reactions, e.g., by Suzuki cross coupling for C-C bond formation, via the Miyaura reaction for borylation, or through catalytic C-N cross-coupling, such as the Ullman reaction or Buchwald–Hartwig reaction . The acetoxy group at position 7 can be deprotected into a hydroxyl group, which can also be further altered by several different reactions, e.g., esterification .
4. Application in Antibacterial Drugs
- Summary of Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, which shares a similar structure with the requested compound, have been used as antibacterial drugs for decades .
- Methods of Application : The compound is synthesized by the amidation reaction . Its structure is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
- Results or Outcomes : The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .
3. Application in Natural Product Synthesis
- Summary of Application : The compound 3-phenylcoumarin bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group, is used in natural product synthesis . It serves as an excellent starting material for more complex natural products .
- Methods of Application : The compound is synthesized efficiently, bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .
- Results or Outcomes : The bromine at position 3 of the phenyl substituent can be altered by several different reactions, e.g., by Suzuki cross coupling for C-C bond formation, via the Miyaura reaction for borylation, or through catalytic C-N cross-coupling, such as the Ullman reaction or Buchwald–Hartwig reaction . The acetoxy group at position 7 can be deprotected into a hydroxyl group, which can also be further altered by several different reactions, e.g., esterification .
4. Application in Antibacterial Drugs
- Summary of Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, which shares a similar structure with the requested compound, have been used as antibacterial drugs for decades .
- Methods of Application : The compound is synthesized by the amidation reaction . Its structure is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
- Results or Outcomes : The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-bromophenyl)-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(6-12-7-10)8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQATFJUFANHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-3-methyloxetane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)
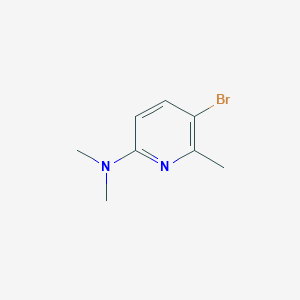
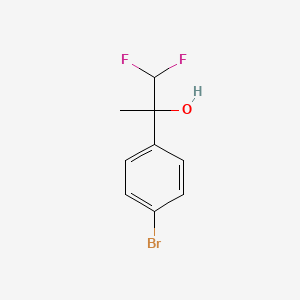
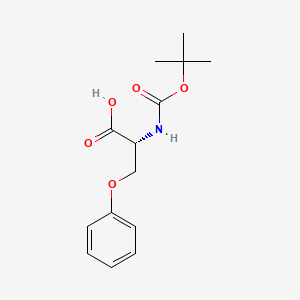
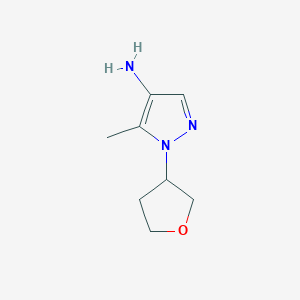
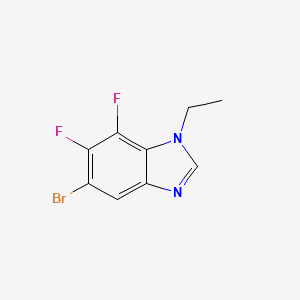
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)
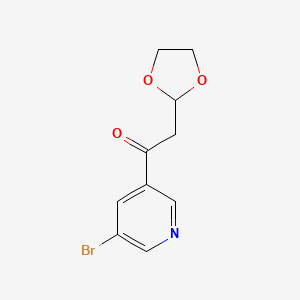
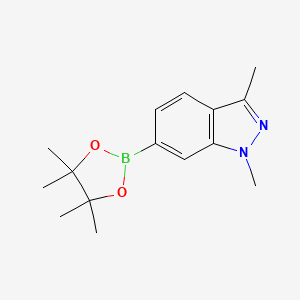
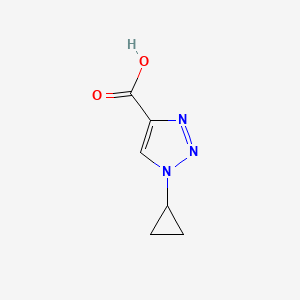
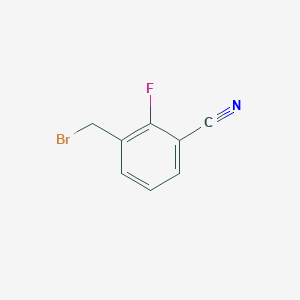
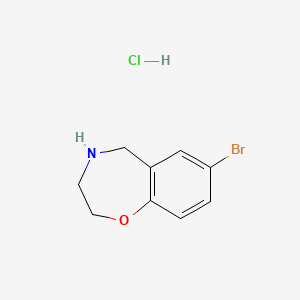
![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)
![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)